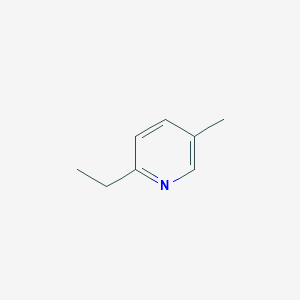

2-Ethyl-5-methylpyridine

Übersicht

Beschreibung

2-Ethyl-5-methylpyridine, also known as 5-Ethyl-2-methylpyridine, is a colorless to yellow liquid . It is insoluble in water and denser than water . It may slightly irritate the skin, eyes, and mucous membranes . It is used to make other chemicals .

Synthesis Analysis

This compound can be synthesized from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Another method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia .

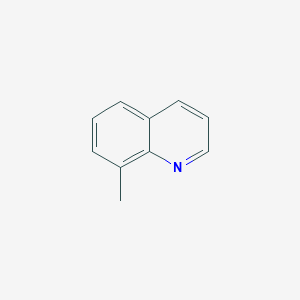

Molecular Structure Analysis

The molecular formula of this compound is C8H11N . Its average mass is 121.180 Da and its monoisotopic mass is 121.089149 Da .

Chemical Reactions Analysis

This compound neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .

Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It is insoluble in water and denser than water, hence it sinks in water . It may slightly irritate the skin, eyes, and mucous membranes .

Wissenschaftliche Forschungsanwendungen

Synthese von Nikotinsäure und Nikotinamid

2-Ethyl-5-methylpyridine (MEP) wird als Zwischenprodukt für die Produktion von Nikotinsäure und Nikotinamid verwendet, die im Handel als Vitamin B3 oder PP bekannt sind . Diese Anwendung ist von Bedeutung, da diese Verbindungen eine entscheidende Rolle in der menschlichen Ernährung und Gesundheit spielen.

Produktion von Harzen

MEP wird auch bei der Produktion von 2-Methyl-5-vinylpyridin eingesetzt, einem Zwischenprodukt für die Herstellung von Harzen . Harze werden aufgrund ihrer hervorragenden mechanischen, thermischen und chemischen Beständigkeit in verschiedenen Industrien eingesetzt, darunter Bauwesen, Automobil und Elektronik.

Neuartiger Syntheseweg

Ein neuartiger Syntheseweg zur Herstellung von MEP aus dem cyclischen Acetaldehyd-Ammoniak-Trimer (AAT) wurde untersucht . Dieses neue Verfahren könnte möglicherweise eine effizientere und umweltfreundlichere Methode zur Herstellung von MEP bieten.

Maillard-Reaktionschemie

MEP ist mit der Maillard-Reaktionschemie und Zucker-Thermodestruptionsvorgängen verbunden . Die Maillard-Reaktion ist eine chemische Reaktion zwischen Aminosäuren und reduzierenden Zuckern, die gebräuntem Essen seinen charakteristischen Geschmack verleiht, und sie ist entscheidend für die Wissenschaft des Kochens.

Lebensmittelaroma

MEP ist eine der Komponenten, die zum nussigen, gerösteten Aroma von Parmigiano-Reggiano-Käse beitragen . Dies unterstreicht seine Bedeutung in der Lebensmittelindustrie, insbesondere bei der Aromatisierung und Aromaverbesserung.

SPME-Headspace- und Flüssigprobenahme

MEP wurde verwendet, um die Nanogramm-Adsorption für die Festphasen-Mikroextraktion (SPME) im Headspace und bei der Flüssigprobenahme zu untersuchen . Diese Anwendung ist von Bedeutung in der analytischen Chemie, insbesondere bei der Analyse flüchtiger organischer Verbindungen.

Safety and Hazards

Contact with 2-Ethyl-5-methylpyridine may slightly irritate the skin, eyes, and mucous membranes . It may be toxic if ingested . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Zukünftige Richtungen

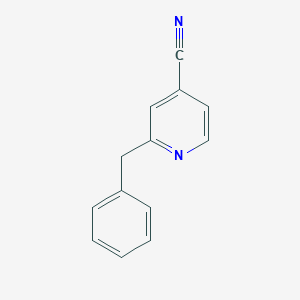

The synthesis of 2-Ethyl-5-methylpyridine and other substituted pyridines is an active area of research, with recent studies exploring new methods for introducing various functional groups to the pyridine ring . These developments could lead to the creation of new bioactive molecules and have implications in medicinal and agricultural chemistry .

Wirkmechanismus

Target of Action

2-Ethyl-5-methylpyridine (also known as 5-Ethyl-2-methylpyridine or MEP) is a largely produced pyridine base . It is primarily used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia . All the proposed schemes involve the production of aldimine (CH3CHNH) from acetaldehyde and ammonia as the first step . This molecule tends to dimerise and trimerise by means of consecutive aldol reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the production of nicotinic acid and nicotinamide. The compound is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound production is carried out at 200–300 °C and 12–13 MPa . Therefore, temperature and pressure are critical environmental factors that influence the compound’s action, efficacy, and stability. Additionally, the pH of the reaction solution can also affect the course of the reaction .

Biochemische Analyse

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are still being researched.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-5-methylpyridine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

It is known to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well studied. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-ethyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHDGTRFTKHYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334051 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-81-0 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

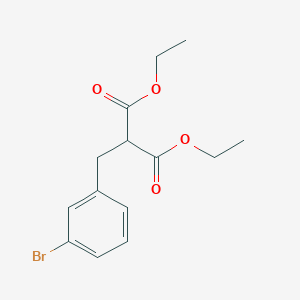

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

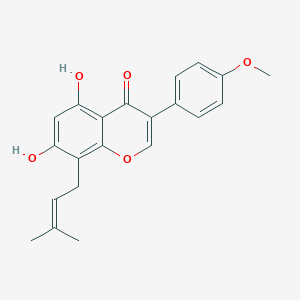

Q1: Why is 2-ethyl-5-methylpyridine a molecule of interest for researchers studying Nuphar alkaloids?

A1: this compound serves as a crucial starting material in the synthesis of various Nuphar alkaloids, a group of naturally occurring compounds found in water lilies (Nuphar) [, ]. These alkaloids exhibit diverse biological activities, making them a focus of pharmacological research. Specifically, this compound has been used to synthesize (±)-7-epideoxynupharidine, (±)-1-epi-7-epideoxynupharidine, (±)-deoxynupharidine, and (±)-1-epideoxynupharidine []. These synthetic pathways provide valuable tools for investigating the structure-activity relationships and potential therapeutic applications of Nuphar alkaloids.

Q2: What is the significance of the reaction between this compound and 3-furylaldehyde in the context of Nuphar alkaloid synthesis?

A2: The reaction between this compound and 3-furylaldehyde represents a key step in the synthesis of certain Nuphar alkaloids, specifically (±)-7-epideoxynupharidine and its isomers []. This reaction, a condensation, leads to the formation of four different quinolizidin-2-ones, which are important intermediates in the multi-step synthesis. The ability to control the stereochemistry of these intermediates is crucial for obtaining the desired alkaloid isomers.

Q3: Beyond Nuphar alkaloid synthesis, how else can this compound be utilized in organic synthesis?

A3: this compound can be alkylated with alcohols like methanol or ethanol in the presence of ammonium halide catalysts []. This reaction leads to the formation of both side-chain and α-alkylated derivatives of the starting pyridine. By adjusting the reaction conditions, such as temperature, researchers can influence the product distribution. This flexibility makes this compound a versatile building block for synthesizing a range of substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and other bioactive compounds.

Q4: Can you provide an example of how this compound has been used in the total synthesis of a natural product other than a Nuphar alkaloid?

A4: Researchers successfully employed this compound in the total synthesis of verarine, a Veratrum alkaloid []. This highlights the molecule's utility in constructing complex alkaloids beyond the Nuphar family. The synthesis involved coupling this compound with a steroid-derived enone, showcasing its versatility in forming carbon-carbon bonds. This successful synthesis not only provided access to verarine but also paved the way for preparing related Veratrum alkaloids like veratramine, jervine, and veratrobasine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.